molecular formula C13H14ClN5O3 B14667782 2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate CAS No. 50992-14-8

2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate

Cat. No.: B14667782
CAS No.: 50992-14-8
M. Wt: 323.73 g/mol
InChI Key: PQOKVRVURFCQFL-UHFFFAOYSA-N
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Description

2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate is a chemical compound with a molecular formula of C9H9ClN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate typically involves the reaction of 6-chloropurine with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying purine metabolism and enzyme interactions.

    Medicine: This compound is investigated for its potential antiviral and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit the activity of these enzymes, leading to alterations in cellular processes. The pathways involved may include inhibition of DNA and RNA synthesis, which is crucial for its antiviral and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (6-chloro-9H-purin-9-yl)acetate
  • 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
  • 2-Amino-6-chloropurine

Uniqueness

2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate is unique due to its specific structural features, such as the presence of a pyrrolidinyl group and an acetate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

50992-14-8

Molecular Formula

C13H14ClN5O3

Molecular Weight

323.73 g/mol

IUPAC Name

2-[3-(6-chloropurin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate

InChI

InChI=1S/C13H14ClN5O3/c1-8(20)22-5-4-18-3-2-9(13(18)21)19-7-17-10-11(14)15-6-16-12(10)19/h6-7,9H,2-5H2,1H3

InChI Key

PQOKVRVURFCQFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1CCC(C1=O)N2C=NC3=C2N=CN=C3Cl

Origin of Product

United States

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